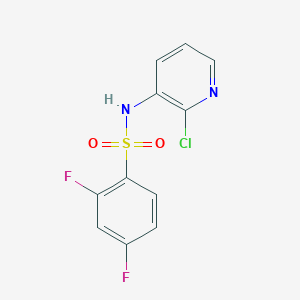

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide

Descripción general

Descripción

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a sulphonamide group attached to a benzene ring, which is further substituted with chloro and difluoro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide typically involves the reaction of 2-chloro-3-pyridine with 2,4-difluorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst to facilitate the formation of the sulphonamide bond. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of microwave-assisted synthesis has also been explored to enhance the efficiency of the reaction and reduce the reaction time .

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and difluoro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The pyridyl group can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of this compound include substituted sulphonamides, heterocyclic compounds, and various fluorinated derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of pain and inflammation. Research indicates that sulphonamide derivatives can modulate specific biological pathways, making them useful in drug development.

Case Study: Pain Management

A patent (WO2019165290A1) describes the use of pyridine-sulfonamide compounds, including N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide, for treating pain-related conditions. The study highlights its efficacy in inhibiting certain receptors involved in pain signaling pathways, suggesting a promising avenue for analgesic drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Reagent in Reactions | Acts as a nucleophile or electrophile in substitution reactions. |

| Intermediate Compound | Used to synthesize other biologically active compounds and pharmaceuticals. |

The compound exhibits notable biological activity due to its structural features. It has been explored for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.

Case Study: Antimicrobial Studies

Research has demonstrated that derivatives of this compound possess significant antibacterial activity. A study published in a peer-reviewed journal indicated that these compounds could inhibit the growth of specific pathogens, suggesting potential for development into new antimicrobial agents .

Environmental Chemistry

The environmental impact and degradation pathways of sulphonamides are critical areas of study. Understanding how compounds like this compound behave in the environment can inform risk assessments and regulatory decisions.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Degradation Pathways | Identified pathways for breakdown under various environmental conditions. |

| Toxicity Assessments | Evaluated potential toxicity to aquatic organisms and soil microbes. |

Mecanismo De Acción

The mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The sulphonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The chloro and difluoro groups enhance the compound’s binding affinity and selectivity towards its targets .

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-chloro-3-pyridyl)-2-chloro-4-fluorobenzamide

- N-(2-chloro-3-pyridyl)maleimide

Uniqueness

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- Molecular Formula : C11H7ClF2N2O2S

- Molecular Weight : 304.7 g/mol

- CAS Number : Not specified in the sources.

Sulfonamides, including this compound, primarily function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. By inhibiting this enzyme, sulfonamides disrupt folate synthesis, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfa drugs historically used in antibacterial therapies.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of various sulfonamide derivatives. In particular:

- Alpha-glucosidase Inhibition : The compound was assessed for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated that derivatives exhibited moderate to good inhibition activity. For instance, certain nitro derivatives showed IC50 values ranging from 32.37 µM to 37.75 µM, indicating effective enzyme inhibition compared to acarbose (IC50 = 37.38 µM) .

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Nitro derivative 12e | 32.37 ± 0.15 | |

| Nitro derivative 12f | 37.75 ± 0.11 | |

| Acarbose (standard) | 37.38 ± 0.12 |

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a comparative study involving various sulfonamide derivatives:

- The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

- The binding affinity to bacterial DNA was also evaluated, showing promising results that suggest effective antimicrobial action .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens:

- Tested Pathogens : Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans.

- Findings : The compound exhibited notable inhibitory effects on bacterial growth with minimal cytotoxicity towards human cells (HaCaT). The results indicated that the compound could serve as a potential candidate for further development in antimicrobial therapies .

Propiedades

IUPAC Name |

N-(2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O2S/c12-11-9(2-1-5-15-11)16-19(17,18)10-4-3-7(13)6-8(10)14/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGWIMQQHTNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.